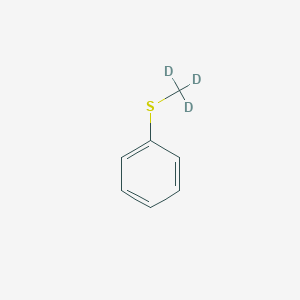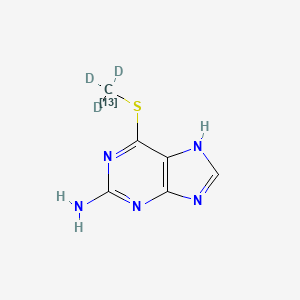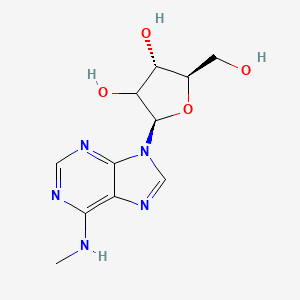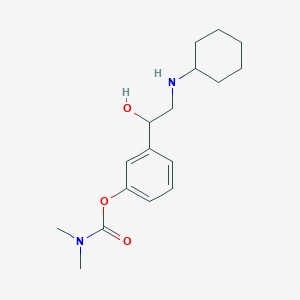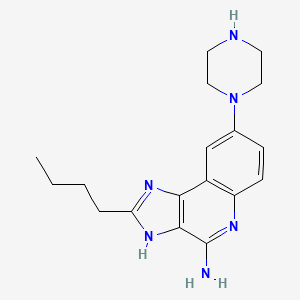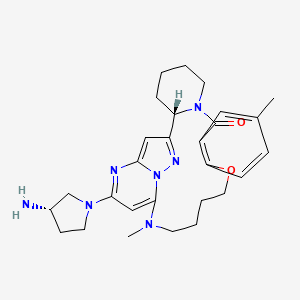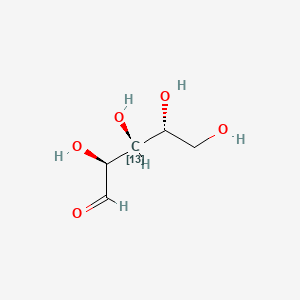
D-Arabinose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arabinose-13C is a stable isotope-labeled compound where the carbon atoms are enriched with the 13C isotope. This compound is a derivative of D-arabinose, a naturally occurring pentose sugar. The labeling with 13C makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinose-13C typically involves the incorporation of 13C-labeled carbon atoms into the D-arabinose molecule. One common method is the chemical synthesis starting from 13C-labeled glucose, which undergoes a series of enzymatic or chemical reactions to produce this compound. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the efficient incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include fermentation techniques using genetically modified microorganisms that can incorporate 13C into the sugar molecules. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity and chemical purity.
化学反応の分析
Types of Reactions
D-Arabinose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to D-arabinonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to D-arabitol using reducing agents such as sodium borohydride.
Substitution: Formation of derivatives by substituting hydroxyl groups with other functional groups using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products Formed
Oxidation: D-arabinonic acid.
Reduction: D-arabitol.
Substitution: Various esters and ethers of D-arabinose.
科学的研究の応用
D-Arabinose-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and fluxes in biological systems.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy to investigate molecular structures and dynamics.
Drug Development: Employed in the development and testing of new pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Biotechnology: Used in the production of labeled biomolecules for various biotechnological applications.
作用機序
The mechanism of action of D-Arabinose-13C depends on its application. In metabolic studies, it acts as a tracer, allowing researchers to track the incorporation and transformation of the labeled carbon atoms within metabolic pathways. The 13C isotope provides a distinct signal in NMR spectroscopy, enabling detailed analysis of molecular interactions and structures.
類似化合物との比較
Similar Compounds
D-Glucose-13C: Another 13C-labeled sugar used in similar applications.
D-Sorbitol-13C: A labeled polyol used in metabolic studies and NMR spectroscopy.
L-Arabinose-13C: A labeled isomer of D-arabinose used in similar research applications.
Uniqueness
D-Arabinose-13C is unique due to its specific labeling and structural properties, making it particularly suitable for studying pentose metabolism and related biochemical processes. Its distinct NMR signals provide valuable insights into molecular structures and dynamics that are not easily obtained with other labeled compounds.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i5+1 |
InChIキー |
PYMYPHUHKUWMLA-OKSNJWAESA-N |
異性体SMILES |
C([C@H]([13C@H]([C@@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


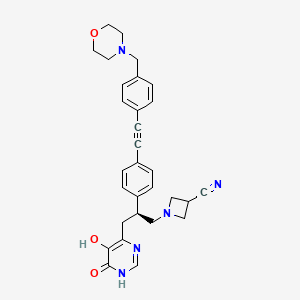

![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
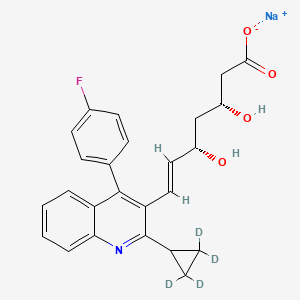
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
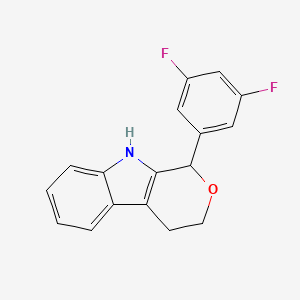
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
